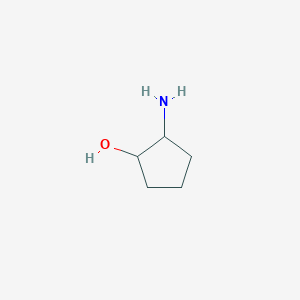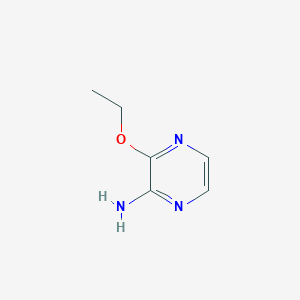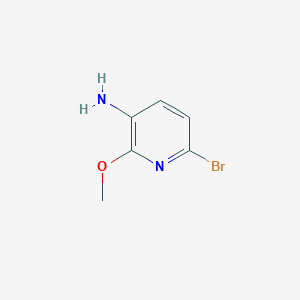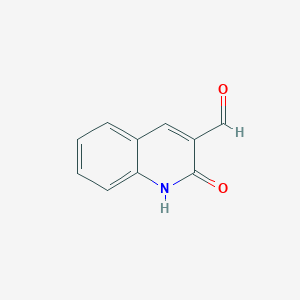
2-羟基喹啉-3-甲醛
描述
2-Hydroxyquinoline-3-carbaldehyde is an organic compound with the molecular formula C10H7NO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
科学研究应用
2-Hydroxyquinoline-3-carbaldehyde has a wide range of applications in scientific research:
作用机制
Target of Action
The primary target of 2-Hydroxyquinoline-3-carbaldehyde is the MCF-7 human breast cancer cell line . It also shows antibacterial activity against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli and Pseudomonas aeruginosa) bacterial strains .
Mode of Action
2-Hydroxyquinoline-3-carbaldehyde is used in the synthesis of imine quinoline ligand (IQL)-based Cu(II) complexes . These complexes interact with the target cells, leading to changes in their function. Molecular docking results show strong binding affinities of the CuL complex to active sites of S. aureus, E. coli, and estrogen receptor alpha .
Biochemical Pathways
The compound’s cytotoxic effects on cancer cells and its antibacterial activity suggest that it may interfere with essential cellular processes in these organisms .
Pharmacokinetics
Its molecular weight of 173168 Da suggests that it could be well-absorbed and distributed in the body
Result of Action
The CuL complex, derived from 2-Hydroxyquinoline-3-carbaldehyde, exhibits significant cytotoxic potency against MCF-7 breast cancer cells, with an IC50 of 43.82 ± 2.351 μg/mL . At 100 μg/mL, CuL induced the largest reduction of cancer cell proliferation by 97% . The minimum inhibitory concentration for CuL was found to be 12.5 μg/mL against the three tested pathogens .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyquinoline-3-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the Skraup reaction, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent . Another method involves the Friedländer synthesis, where 2-aminobenzaldehyde reacts with a ketone or aldehyde under acidic or basic conditions .
Industrial Production Methods
Industrial production of 2-Hydroxyquinoline-3-carbaldehyde often employs catalytic systems to enhance yield and selectivity. Microwave irradiation has also been used to accelerate the synthesis process, providing operational simplicity and reduced environmental impact .
化学反应分析
Types of Reactions
2-Hydroxyquinoline-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline-3-carboxylic acid.
Reduction: Reduction reactions can convert it into 2-hydroxyquinoline-3-methanol.
Substitution: It can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation are commonly employed.
Major Products Formed
Oxidation: Quinoline-3-carboxylic acid.
Reduction: 2-Hydroxyquinoline-3-methanol.
Substitution: Various substituted quinoline derivatives.
相似化合物的比较
2-Hydroxyquinoline-3-carbaldehyde can be compared with other quinoline derivatives, such as:
2-Chloroquinoline-3-carbaldehyde: Similar in structure but with different reactivity due to the presence of a chlorine atom.
8-Hydroxyquinoline: Known for its strong chelating properties and used in various applications, including as an antiseptic and in metal ion detection.
4-Hydroxy-2-quinolones: These compounds have different substitution patterns and exhibit unique biological activities.
The uniqueness of 2-Hydroxyquinoline-3-carbaldehyde lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
属性
IUPAC Name |
2-oxo-1H-quinoline-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c12-6-8-5-7-3-1-2-4-9(7)11-10(8)13/h1-6H,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHKEYXRRNSJTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30343371 | |
| Record name | 2-hydroxyquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30343371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91301-03-0 | |
| Record name | 2-hydroxyquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30343371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxyquinoline-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: 2-Hydroxyquinoline-3-carbaldehyde has the molecular formula C10H7NO2 and a molecular weight of 173.17 g/mol.
ANone: Researchers commonly utilize various spectroscopic techniques to characterize 2-Hydroxyquinoline-3-carbaldehyde and its derivatives, including:
- 1H-NMR: Provides information about the hydrogen atoms' environment within the molecule. [, ]
- FTIR: Helps identify functional groups present in the compound by analyzing its infrared absorption spectrum. [, ]
- Mass Spectroscopy: Used to determine the molecular weight and structural information by analyzing the mass-to-charge ratio of ions. [, ]
- UV-Vis Spectroscopy: Provides insights into the compound's electronic transitions and its interactions with other molecules. [, ]
A: While 2-Hydroxyquinoline-3-carbaldehyde itself might not possess strong catalytic activity, its derivative, anacardic acid (derived from Cashew Nut Shell Liquid) has been successfully employed as a green catalyst. [] This natural catalyst facilitated the synthesis of a quinoline-based amino acid Schiff base ligand via a solvent-free grinding technique, showcasing a greener approach to chemical synthesis. []
A: Research indicates that introducing various substituents on the quinoline ring or modifying the aldehyde group can significantly impact the compound's biological activity. For example, incorporating fluorine atoms into the structure resulted in enhanced anti-tuberculosis activity. [] Additionally, condensing 2-Hydroxyquinoline-3-carbaldehyde with different amines to form Schiff bases leads to diverse biological activities, including antimicrobial and DNA binding properties. [, , ]
ANone: Studies have demonstrated promising results regarding the biological activities of this compound and its derivatives:
- Antimicrobial Activity: Several synthesized Schiff base derivatives of 2-Hydroxyquinoline-3-carbaldehyde exhibited potent anti-tuberculosis activity against Mycobacterium tuberculosis, with some showing efficacy comparable to standard drugs. [, ]
- DNA Binding & Cleavage: Metal complexes incorporating Schiff bases derived from 2-Hydroxyquinoline-3-carbaldehyde have demonstrated DNA binding affinity, primarily through intercalation. [, ] Some complexes even exhibited photo-induced DNA cleavage activity, suggesting potential applications in photodynamic therapy. [, ]
- Metal Ion Sensing: A Rhodamine B derivative synthesized using 2-Hydroxyquinoline-3-carbaldehyde functioned as a selective colorimetric sensor for Cu2+ and a fluorogenic sensor for Hg2+, highlighting its potential in environmental monitoring and analytical applications. [, ]
ANone: Computational methods play a vital role in understanding and predicting the properties of this compound and its derivatives. For example:
- Molecular Docking: This technique helps visualize and predict the binding mode and affinity of metal complexes with biomolecules like DNA. [] This provides valuable insights into potential mechanisms of action.
- Density Functional Theory (DFT): DFT calculations are used to investigate the electronic structure, optical properties, and energy levels (HOMO-LUMO) of 2-Hydroxyquinoline-3-carbaldehyde derivatives. [] This information is crucial for designing new materials with tailored properties for applications like optoelectronics.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Chloro-2-(4-iodophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B113185.png)
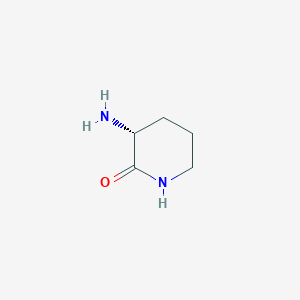
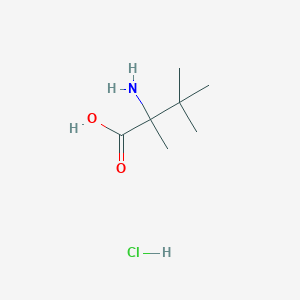


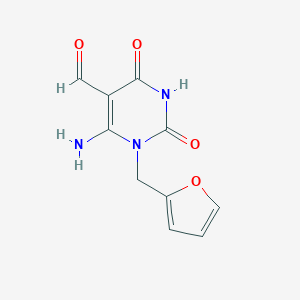
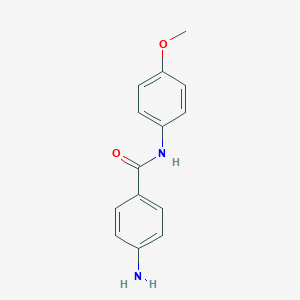

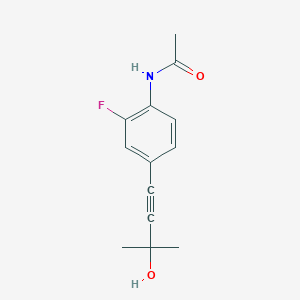
![2-[3-(Benzyloxy)phenyl]benzaldehyde](/img/structure/B113212.png)
![2-[4-(Benzyloxy)phenyl]benzaldehyde](/img/structure/B113213.png)
